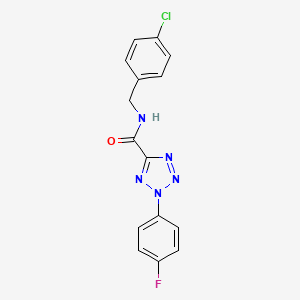

N-(4-chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide

Beschreibung

N-(4-Chlorobenzyl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole core substituted with a 4-fluorophenyl group and a carboxamide linker to a 4-chlorobenzyl moiety. The 4-fluorophenyl group enhances lipophilicity and may influence target binding through halogen interactions, while the 4-chlorobenzyl substituent contributes to steric bulk and electronic effects.

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)methyl]-2-(4-fluorophenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5O/c16-11-3-1-10(2-4-11)9-18-15(23)14-19-21-22(20-14)13-7-5-12(17)6-8-13/h1-8H,9H2,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJRIBQTPCUBFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its tetrazole core , distinguishing it from other heterocyclic carboxamides (e.g., thiadiazoles, thiophenes, triazoles). Below is a detailed comparison with structurally related compounds from the evidence:

Key Differences and Implications

Thiophene/Thiazole (): These sulfur-containing cores may improve metabolic stability but lack the bioisosteric versatility of tetrazoles.

Substituent Effects :

- Halogen Positioning : The target’s 4-chlorobenzyl group may confer better steric alignment with hydrophobic binding pockets compared to 2-chlorobenzyl in triazole analogs ().

- Fluorine vs. Trifluoromethyl : The 4-fluorophenyl group in the target provides moderate electron-withdrawing effects, whereas trifluoromethyl groups () enhance lipophilicity but may reduce solubility.

Biological Activity :

- Thiadiazole derivatives () exhibit insecticidal activity, suggesting the target’s tetrazole core could be optimized for similar applications.

- Nitrothiophene carboxamides () show narrow-spectrum antibacterial activity, though their low purity (42%) highlights synthetic challenges absent in high-purity analogs (e.g., 99.05% in ).

Synthetic Accessibility :

- The target’s tetrazole synthesis likely follows established carboxamide coupling methods (e.g., HATU-mediated reactions in ), but regioselective tetrazole formation may require specialized conditions .

Research Findings and Trends

- Bioisosteric Potential: Tetrazoles are increasingly favored over carboxylic acids in drug design due to improved bioavailability and resistance to enzymatic degradation .

- Halogen Interactions : Fluorine and chlorine in the target compound may engage in halogen bonding with biological targets, a feature observed in COX inhibitors () and antifungals ().

- Computational Insights : Molecular docking (e.g., ’s KFase inhibitors with fluorobenzamide groups) suggests that fluorinated carboxamides achieve low binding energies (−9.0 kcal/mol), a metric applicable to the target compound’s design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.